
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of catalysts such as zirconium tetrachloride . The reaction typically involves heating the reactants under controlled conditions to facilitate the rearrangement and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
2-Hydroxy-4-methylacetophenone: Another derivative of acetophenone with similar functional groups.
Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.
Propriétés
Numéro CAS |
58218-16-9 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(10(13)5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 |
Clé InChI |
KGENMBQDEHJPNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)

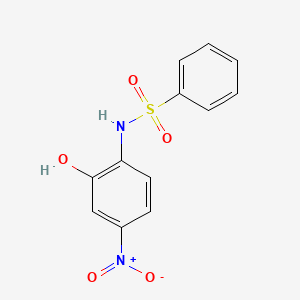


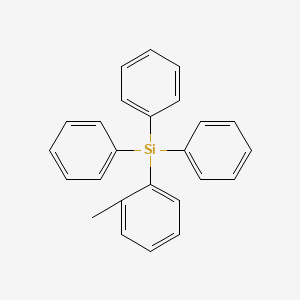

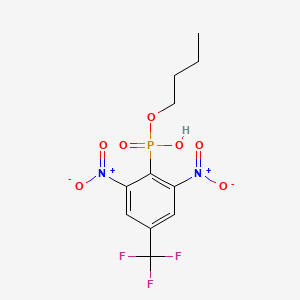
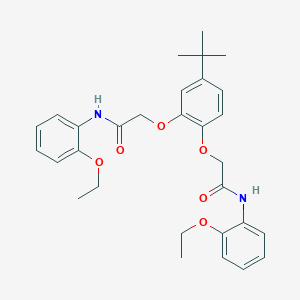
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
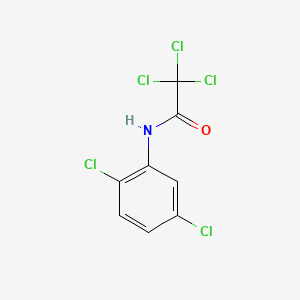
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
